molecular formula C14H19NO3 B8306085 3-(tert-Butoxycarbonylamino)benzenepropanal

3-(tert-Butoxycarbonylamino)benzenepropanal

Cat. No. B8306085
M. Wt: 249.30 g/mol
InChI Key: SGPBAELPDYEPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxycarbonylamino)benzenepropanal is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-Butoxycarbonylamino)benzenepropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butoxycarbonylamino)benzenepropanal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(tert-Butoxycarbonylamino)benzenepropanal

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17)

InChI Key

SGPBAELPDYEPAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tris(dibenzylideneacetone)dipalladium (0.10 g, 0.00011 mol) and tri-tert-butylphosphonium tetrafluoroborate (0.064 g, 0.00022 mol) in a flask was evacuated and refilled with N2 (3 times). Then 1,4-dioxane (7.0 mL) was added followed by consecutive addition of tert-butyl (3-bromophenyl)carbamate (2.00 g, 0.00735 mol), 2-propen-1-ol (0.854 g, 0.0147 mol), N-cyclohexyl-N-methyl-cyclohexanamine (1.7 g, 0.0088 mol). The reaction mixture was stirred at 40° C. overnight, filtered, and washed with dichloromethane. The filtrate was concentrated and purified by chromatography on silica gel with 40% EtOAc in hexanes to afford the desired product (0.5 g, 30%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.854 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.064 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
30%

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